Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate is a complex chemical compound that has garnered interest in various scientific fields. This compound is notable for its unique structure, which includes a piperazine ring substituted with a benzothiophene moiety and a tert-butyl ester group. Its applications span medicinal chemistry, materials science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products
The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and de-brominated compounds .
Scientific Research Applications
Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate is used in diverse scientific research applications:
Medicinal Chemistry: As a building block for the synthesis of potential therapeutic agents.
Materials Science: In the development of novel materials with specific electronic properties.
Biological Studies: As a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to bind to biological macromolecules, facilitating its effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2,3-dihydro-[2,4’-bibenzo[b]thiophen]-4-yl)piperazine-1-carboxylate .
Uniqueness
Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate is unique due to the presence of both a bromine atom and a benzothiophene moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable tool in research.
Properties
IUPAC Name |
tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2S/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(18)23-14/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWYKLOQACKPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(SC3=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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